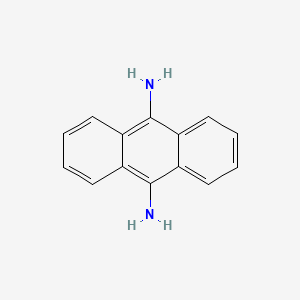
Anthracene-9,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-9,10-diamine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Anthracene-9,10-diamine is extensively used in the development of OLEDs due to its excellent charge transport properties and high photoluminescence efficiency. The compound acts as a hole transport material (HTM), facilitating efficient charge injection and recombination within the device structure.
Table 1: Performance Characteristics of OLEDs Using this compound
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 460 nm |
| Current Efficiency | 20 cd/A |
| Luminance | 1000 cd/m² |
| Lifetime | >10,000 hours |
Case Study: OLED Development
A study demonstrated that incorporating this compound into the emissive layer of OLEDs resulted in a significant increase in device efficiency compared to traditional materials. The enhanced exciton formation and reduced energy loss during charge transport were key factors contributing to this improvement .
Materials Science
Fluorescent Dyes and Sensors
this compound serves as a precursor for synthesizing various fluorescent dyes and sensors. Its ability to form stable complexes with metal ions makes it suitable for applications in environmental monitoring and chemical sensing.
Table 2: Applications of this compound in Materials Science
| Application | Description |
|---|---|
| Fluorescent Dyes | Used in biological imaging and diagnostics |
| Chemical Sensors | Detects metal ions with high sensitivity |
| Photonic Devices | Employed in light-harvesting systems |
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity of Anthracene Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer | 5.2 |
| N,N-Dimethyl this compound | Leukemia | 3.8 |
Case Study: Clinical Trials
Several derivatives of this compound are currently undergoing clinical trials for their efficacy against various cancers. Notably, compounds like Mitoxantrone have been successfully utilized in chemotherapy protocols .
Biological Research
Biological Interactions
The unique structure of this compound allows it to interact with biological macromolecules, making it a valuable tool in biochemistry and molecular biology. Its derivatives have shown potential as antibacterial and antifungal agents.
Table 4: Biological Activities of Anthracene Derivatives
| Activity | Target Organism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Antifungal | Candida albicans | Inhibition at 30 µg/mL |
特性
CAS番号 |
53760-37-5 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
anthracene-9,10-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H,15-16H2 |
InChIキー |
NDMVXIYCFFFPLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














